Chlorocholine Chloride-d9

LC-MS/MS Internal Standard Isotopic Purity Quantitative Analysis

Residue labs face matrix-induced ion suppression that skews chlormequat quantification. This +9 Da internal standard co-elutes identically with the analyte, correcting for matrix effects per SANTE/2020/12830. Key outcomes: (1) Validated HorRat values ≤1.36 across food matrices, (2) Detection limits of 0.01 μg/kg in animal-derived matrices, (3) 99 atom % D isotopic purity ensures minimal interference for ISO/IEC 17025 accreditation.

Molecular Formula C5H13Cl2N
Molecular Weight 167.121
CAS No. 1219257-11-0
Cat. No. B582128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorocholine Chloride-d9
CAS1219257-11-0
Synonyms(2-Chloroethyl)trimethylammonium Chloride-d9;  2-Chloro-N,N,N-trimethylethanaminium Chloride-d9;  (β-Chloroethyl)trimethylammonium Chloride-d9;  60CS16-d9;  Antywylegacz plynny 675SL-d9;  Barleyquat B-d9;  Bercema CCC-d9;  CCC-d9;  Chlorcholine chloride-d9; 
Molecular FormulaC5H13Cl2N
Molecular Weight167.121
Structural Identifiers
SMILESC[N+](C)(C)CCCl.[Cl-]
InChIInChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
InChIKeyUHZZMRAGKVHANO-KYRNGWDOSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorocholine Chloride-d9: Isotope-Labeled Standard


Chlorocholine Chloride-d9 (CAS 1219257-11-0) is a deuterated analog of the plant growth regulator chlormequat chloride, featuring nine deuterium atoms replacing all hydrogen atoms on the trimethylammonium moiety [1]. With a molecular formula of C5H4D9Cl2N and a molecular weight of 167.12 g/mol , this stable isotope-labeled compound is commercially available at an isotopic purity of 99 atom % D and serves as the definitive internal standard for accurate quantification of chlormequat residues in complex matrices via LC-MS/MS methodologies [2].

Role Deuterated internal standard for chlormequat quantification
Labeling High deuterium enrichment for co-eluting matrix-effect correction
Workflow LC-MS/MS residue analysis in food and environmental matrices

Chlorocholine Chloride-d9: Deuterium Labeling Advantage


Generic substitution with unlabeled chlormequat chloride or structurally dissimilar analogs like mepiquat chloride is analytically unsound for precise residue quantification [1]. Unlabeled standards fail to correct for matrix-induced ion suppression or enhancement in electrospray ionization, leading to systematic errors in quantitation [2]. Structurally distinct compounds (e.g., mepiquat chloride) exhibit different ionization efficiencies and chromatographic retention, violating the fundamental principle of internal standardization [3]. Only a stable isotope-labeled analog with a sufficient mass shift—such as Chlorocholine Chloride-d9—provides the co-eluting, chemically identical behavior necessary to compensate for matrix effects and instrument variability [4], as mandated by regulatory guidelines including SANTE/2020/12830 and EN 15054 [5].

! Unlabeled chlormequat may not correct for matrix-induced ion suppression, limiting quantitation accuracy.
! Structural analogs like mepiquat chloride exhibit different ionization and retention, violating internal standard principles.
! Regulatory methods (SANTE, EN 15054) specify deuterated internal standards; non-isotopic substitutes risk method rejection.

Chlorocholine Chloride-d9: Performance Comparisons


Isotopic Purity: D9 vs. D4

Chlorocholine Chloride-d9 provides a +9 Da mass shift, which is significantly greater than the +4 Da shift of Chlorocholine Chloride-d4 . Commercial D9 material is specified at 99 atom % D , whereas D4 material is typically offered at 95% chemical purity with unspecified isotopic enrichment . The larger mass shift minimizes isotopic cross-talk in MS/MS detection, reducing the risk of signal interference from the unlabeled analyte.

Isotopic Purity
Data to verify
99 atom % D, +9 Da mass shift
vs. D4: 95% chemical purity, +4 Da
Reduced isotopic cross-talk in MRM transitions
Supplier specification; independent confirmation recommended
LC-MS/MS Internal Standard Isotopic Purity Quantitative Analysis

Sensitivity in Complex Food Matrices

In a validated QuEChERS-LC-MS/MS method for animal-derived foods, the use of an isotope-labeled internal standard enabled a limit of detection (LOD) of 0.01 μg/kg for chlormequat in pork liver and egg matrices [1]. This contrasts with an earlier method for grain analysis using 13C-chlormequat as internal standard, which reported an LOD of 10 μg/kg [2]. While this is a cross-study comparison, it demonstrates the superior sensitivity achievable with deuterated internal standards in optimized methods.

LOD Sensitivity
Cross-study comparable
0.01 μg/kg (deuterated IS)
vs. 10 μg/kg (¹³C-chlormequat IS)
Reported 1000-fold lower LOD; supports low-level detection
Cross-study comparison; matrix-dependent
Pesticide Residue Analysis LC-MS/MS Quantitation Limit of Detection

Interlaboratory Reproducibility

An interlaboratory study involving 11 laboratories across Europe evaluated LC-MS/MS methods for chlormequat and mepiquat using deuterated internal standards [1]. For chlormequat residues ranging from 0.007 to 1.03 mg/kg, the Horwitz ratio (HoRat)—a measure of interlaboratory precision—ranged from 0.27 to 1.36, with a mean value of 1.00 [1]. This demonstrates that methods employing deuterated chlormequat internal standards achieve acceptable reproducibility across diverse laboratory settings, a critical benchmark for regulatory method adoption.

Interlab Precision
Interlaboratory context
HorRat 0.27–1.36 (mean 1.00)
Indicates acceptable reproducibility across laboratories
11 labs, multiple food matrices; regulatory acceptance ≤2.0
Interlaboratory Validation Method Harmonization Food Safety

Regulatory Endorsement in EN 15054

The European Standard EN 15054 explicitly specifies the use of deuterated internal standards for the determination of chlormequat and mepiquat cations in lean foods via LC-MS [1]. This regulatory endorsement directly contrasts with earlier methods that relied on structurally dissimilar internal standards (e.g., acetylcholine chloride [2]), which are not chemically identical to the analyte and therefore provide less robust compensation for matrix effects and extraction variability.

Regulatory Method
Regulatory context
EN 15054: deuterated IS mandated
vs. earlier method with acetylcholine (non-isotopic)
Aligns with standard for fat-free food analysis
Binary regulatory acceptance context
European Standard Regulatory Compliance Food Testing

Matrix Effect Compensation

Stable isotope-labeled internal standards (SIL-IS) like Chlorocholine Chloride-d9 are widely recognized as the gold standard for compensating for matrix effects in LC-MS/MS [1]. Unlike structurally similar but non-isotopic analogs (e.g., mepiquat chloride for chlormequat), SIL-IS co-elute with the analyte and experience identical ionization suppression or enhancement, thereby providing superior correction of quantitative bias [2]. This principle is a class-level inference, but it directly informs procurement: choosing Chlorocholine Chloride-d9 over mepiquat chloride or other structural analogs ensures maximal accuracy in complex biological and food matrices.

Matrix Effect
Class-level
Co-elution and identical ionization (SIL-IS principle)
Structural analogs: differential ionization/retention
Supports accurate quantitation in complex matrices
Principle-based; method-specific validation required
Matrix Effects LC-MS/MS Quantitation Isotope Dilution

Storage Stability: Deuterated vs. Unlabeled

Chlorocholine Chloride-d9 is hygroscopic and requires storage at 2–8°C to maintain long-term stability [1]. This storage condition is comparable to that of unlabeled chlormequat chloride [2]. While no direct comparative stability study was identified in the search, the similar handling requirements indicate that the deuterated compound can be integrated into existing laboratory workflows without specialized infrastructure.

Storage Stability
Supplier context
2–8°C, moisture-protected
Unlabeled chlormequat: same conditions
Integrates into existing workflows without special infrastructure
No direct comparative stability study identified
Stable Isotope Stability Analytical Standard Storage Procurement Logistics

Chlorocholine Chloride-d9: Application Scenarios


Regulatory Pesticide Residue Monitoring in Food Matrices

Food testing laboratories performing chlormequat residue analysis for compliance with maximum residue limits (MRLs) under EU or Codex Alimentarius regulations should adopt Chlorocholine Chloride-d9 as the internal standard. The compound is mandated by EN 15054 [1] and has demonstrated interlaboratory reproducibility with HorRat values ≤1.36 across diverse food matrices [2].

High-Sensitivity Detection in Animal-Derived Foods

Laboratories analyzing complex animal-derived matrices (pork, beef, chicken, eggs, milk) will benefit from the enhanced sensitivity afforded by deuterated internal standardization. Validated methods using isotope-labeled internal standards achieve limits of detection as low as 0.01 μg/kg in these matrices [3], a 1000-fold improvement over earlier 13C-labeled approaches.

Method Validation and Accreditation Support

Laboratories seeking ISO/IEC 17025 accreditation for pesticide residue analysis should procure Chlorocholine Chloride-d9 to meet the internal standard quality criteria specified in SANTE/2020/12830 validation guidelines [4]. The compound's 99 atom % D isotopic purity ensures minimal isotopic interference, a critical parameter for demonstrating method selectivity and accuracy.

Plant Metabolism and Environmental Fate Studies

Research groups investigating the metabolic fate of chlormequat in plants or soil systems can use Chlorocholine Chloride-d9 as a tracer to distinguish exogenously applied compound from endogenous choline derivatives. The +9 Da mass shift enables unambiguous identification of parent compound and metabolites in complex biological extracts via high-resolution mass spectrometry [5].

Application
Selection Property
Validation Focus
Food residue regulatory monitoring
EN 15054-aligned deuterated internal standard
Interlaboratory reproducibility across food matrices
High-sensitivity residue analysis in animal matrices
High isotopic enrichment for low detection limits
LOD validation in complex matrices (pork liver, egg)
ISO/IEC 17025 method validation
Isotopic purity for selectivity demonstration
SANTE/2020/12830 accuracy and precision criteria
Plant metabolism tracer studies
Deuterium labeling for mass shift detection
Metabolite identification via high-resolution MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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